molecular formula C7H5ClFNO2 B14058415 4-Chloro-6-fluoro-5-methoxynicotinaldehyde

4-Chloro-6-fluoro-5-methoxynicotinaldehyde

Katalognummer: B14058415
Molekulargewicht: 189.57 g/mol
InChI-Schlüssel: RTJRYACEWAJAGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-6-fluoro-5-methoxynicotinaldehyde is a chemical compound with a unique structure that includes chloro, fluoro, and methoxy functional groups attached to a nicotinaldehyde backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-fluoro-5-methoxynicotinaldehyde typically involves multi-step organic reactions. One common method includes the halogenation of nicotinaldehyde derivatives followed by methoxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-6-fluoro-5-methoxynicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogen or methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or sodium hydride (NaH).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-Chloro-6-fluoro-5-methoxynicotinaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action of 4-Chloro-6-fluoro-5-methoxynicotinaldehyde involves its interaction with specific molecular targets. The presence of chloro, fluoro, and methoxy groups can influence its reactivity and binding affinity to enzymes or receptors. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial effects.

Vergleich Mit ähnlichen Verbindungen

  • 4-Chloro-5-fluoro-2-methoxypyrimidine
  • 5-Chloro-2-fluoro-4-methoxyphenylboronic acid
  • 4-Chloro-5-fluoro-6-ethylpyrimidine

Comparison: Compared to these similar compounds, 4-Chloro-6-fluoro-5-methoxynicotinaldehyde is unique due to its specific substitution pattern on the nicotinaldehyde backbone. This unique structure can result in different reactivity and applications, making it a valuable compound for targeted research and industrial processes.

Eigenschaften

Molekularformel

C7H5ClFNO2

Molekulargewicht

189.57 g/mol

IUPAC-Name

4-chloro-6-fluoro-5-methoxypyridine-3-carbaldehyde

InChI

InChI=1S/C7H5ClFNO2/c1-12-6-5(8)4(3-11)2-10-7(6)9/h2-3H,1H3

InChI-Schlüssel

RTJRYACEWAJAGI-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CN=C1F)C=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.